molecular formula C6H10F2O B2653797 (2,2-Difluorocyclopentyl)methanol CAS No. 1554145-36-6

(2,2-Difluorocyclopentyl)methanol

Cat. No.: B2653797
CAS No.: 1554145-36-6
M. Wt: 136.142
InChI Key: RUAMLEDOUZLLGY-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopentyl)methanol is an organic compound with the molecular formula C6H10F2O It is characterized by a cyclopentane ring substituted with two fluorine atoms at the 2-position and a methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopentyl)methanol typically involves the difluoromethylation of cyclopentylmethanol. One common method includes the reaction of cyclopentylmethanol with a difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to yield cyclopentylmethanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: (2,2-Difluorocyclopentyl)ketone

    Reduction: Cyclopentylmethanol

    Substitution: Various substituted cyclopentylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Difluorocyclopentyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)methanol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and lipophilicity. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    (2-Fluorocyclopentyl)methanol: Contains only one fluorine atom, leading to different reactivity and applications.

    (2,2-Difluorocyclopentyl)ethanol: Similar structure but with an ethanol group instead of methanol, affecting its physical and chemical properties.

Uniqueness

(2,2-Difluorocyclopentyl)methanol is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and can improve its pharmacokinetic properties, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

(2,2-difluorocyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)3-1-2-5(6)4-9/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAMLEDOUZLLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554145-36-6
Record name (2,2-difluorocyclopentyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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